Uldazepam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

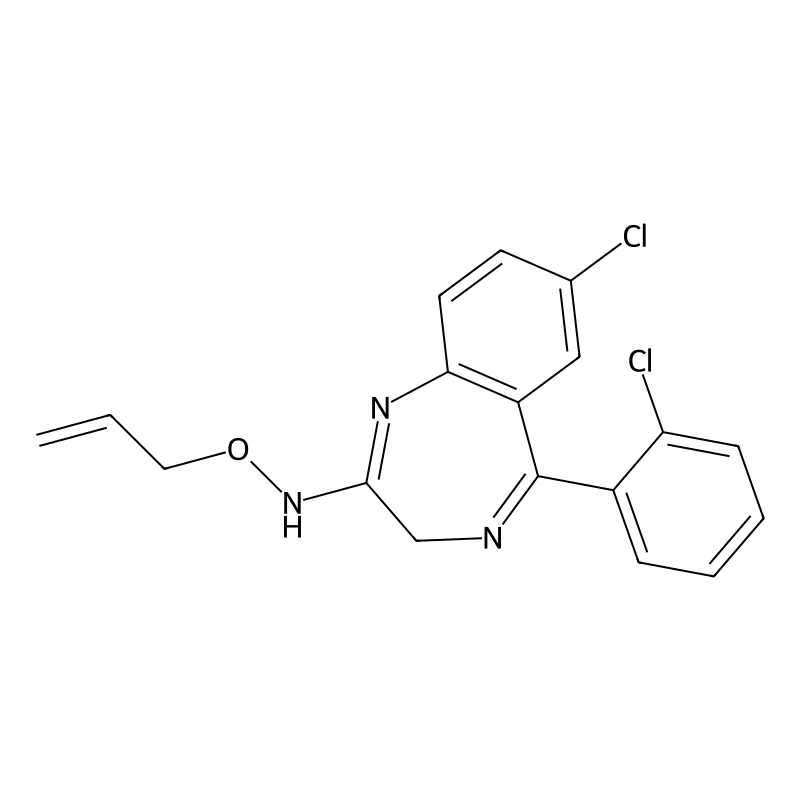

Uldazepam is a benzodiazepine derivative known for its sedative and anxiolytic properties. It is chemically classified as 2-[(allyloxy)amino]-7-chloro-5-(o-chlorophenyl)-1,3-benzodiazepine. This compound exhibits effects similar to other benzodiazepines, making it a candidate for various therapeutic applications, particularly in the management of anxiety and related disorders .

- Nucleophilic Substitution: The allyloxy group can be replaced by nucleophiles, leading to the formation of various analogs.

- Hydrolysis: In the presence of water, Uldazepam may hydrolyze to form its corresponding carboxylic acid derivatives.

- Oxidation: The compound can be oxidized at specific sites, potentially altering its pharmacological properties.

These reactions contribute to its metabolic pathways and the formation of active metabolites that may enhance or modify its therapeutic effects.

Uldazepam exhibits significant anxiolytic and sedative effects, similar to other compounds in the benzodiazepine class. Its mechanism of action primarily involves the modulation of gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission in the central nervous system. This leads to a reduction in neuronal excitability, contributing to its calming effects .

In addition to its anxiolytic properties, Uldazepam may also possess muscle relaxant and anticonvulsant activities, making it versatile in treating various conditions associated with anxiety and stress.

The synthesis of Uldazepam typically involves several key steps:

- Starting Material: The synthesis often begins with Nordiclazepam as a precursor.

- Thionamide Reaction: The introduction of the allyloxy group is achieved through a thionamide reaction, where appropriate reagents are employed to facilitate this substitution.

- Chlorination: Chlorination at the 7-position is crucial for forming the characteristic structure of Uldazepam.

- Purification: The final product is purified using standard techniques such as recrystallization or chromatography to ensure high purity for pharmaceutical applications.

This multi-step synthesis highlights the complexity involved in producing Uldazepam and underscores its unique chemical structure .

Uldazepam's primary applications include:

- Anxiety Disorders: Used for managing generalized anxiety disorder and panic disorders due to its anxiolytic effects.

- Sedation: Employed in preoperative settings to induce sedation and relieve anxiety.

- Muscle Relaxation: Utilized in cases requiring muscle relaxation due to its neuromuscular effects.

Research continues into further therapeutic uses, particularly in combination therapies for enhanced efficacy .

Studies on Uldazepam's interactions indicate that it may exhibit significant pharmacokinetic interactions with other drugs metabolized by cytochrome P450 enzymes. Specifically, it has been shown to affect the metabolism of other benzodiazepines and certain antidepressants, necessitating careful monitoring when co-administered with these medications .

Furthermore, interaction studies have suggested that Uldazepam may enhance the sedative effects of alcohol and other central nervous system depressants, which raises concerns regarding concurrent use .

Uldazepam shares similarities with several other benzodiazepines. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Diazepam | Classic benzodiazepine structure | Widely used; shorter half-life |

| Lorazepam | 7-chloro substitution; potent anxiolytic | Higher potency than diazepam |

| Clonazepam | 2-amino substitution; longer half-life | Anticonvulsant properties |

| Delorazepam | Chlorinated derivative; long elimination half-life | Similar pharmacokinetics but different metabolites |

| Alprazolam | 1-methyl substitution; rapid onset | Shorter duration; higher abuse potential |

Uldazepam's unique combination of an allyloxy group and specific chlorine substitutions sets it apart from these compounds, potentially offering distinct pharmacokinetic profiles and therapeutic benefits .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Oelschläger H, Ellaithy MM, Volke J. [Mechanism of the polarographic reduction of the tranquilizer uldazepam]. Arch Pharm (Weinheim). 1988 Feb;321(2):69-72. German. PubMed PMID: 3369929.